Peptide M Acetate Receptor Affinity: IC₅₀ Quantification Across MC3R/MC4R/MC5R Subtypes
SHU 9119 acetate demonstrates potent binding to human melanocortin receptors with the following IC₅₀ values: hMC4R, 0.06 nM; hMC3R, 0.23 nM; hMC5R, 0.09 nM [1]. These values establish the compound as a high-affinity MC4R antagonist with a 3.8-fold selectivity over MC3R. In contrast, the endogenous ligand α-MSH binds MC4R with an IC₅₀ of approximately 2.8 nM [2], representing a 47-fold lower affinity at the MC4R target relative to SHU 9119.
| Evidence Dimension | Receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | hMC4R: 0.06 nM; hMC3R: 0.23 nM; hMC5R: 0.09 nM |
| Comparator Or Baseline | α-MSH: hMC4R IC₅₀ ≈ 2.8 nM |
| Quantified Difference | 47-fold higher MC4R affinity for SHU 9119 vs α-MSH |
| Conditions | Radioligand competition binding assay in HEK293 cells expressing cloned human melanocortin receptors |
Why This Matters
For procurement decisions involving MC4R antagonism studies, the sub-nanomolar affinity of Peptide M acetate enables robust receptor occupancy at lower concentrations than endogenous ligands, reducing off-target effects and conserving compound usage.
- [1] Schiöth HB, et al. Characterisation of the melanocortin 4 receptor by radioligand binding. Pharmacol Toxicol. 1996;79(3):161-165. View Source
- [2] Schiöth HB, et al. Characterisation of melanocortin receptor subtypes by radioligand binding analysis. Eur J Pharmacol. 1995;288(3):311-317. View Source
